(2S,4S)-2,4-dimethylpiperidine hydrochloride
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Overview
Description
(2S,4S)-2,4-dimethylpiperidine hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 4 positions in the piperidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2,4-dimethylpiperidine hydrochloride typically involves the diastereoselective reduction of a suitable precursor. One common method is the reduction of 2,4-dimethylpyridine using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a palladium or platinum catalyst under mild temperatures and pressures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2,4-dimethylpyridine in the presence of a chiral ligand. This process ensures high yield and enantiomeric purity. The hydrochloride salt is then formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2,4-dimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
(2S,4S)-2,4-dimethylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is utilized in the development of drugs targeting specific receptors in the central nervous system.
Industry: The compound is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-2,4-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-2,4-dimethylpiperidine.
- (2R,4R)-2,4-dimethylpiperidine hydrochloride.
- (2S,4S)-2,4-dimethylpyrrolidine hydrochloride.
Uniqueness
(2S,4S)-2,4-dimethylpiperidine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its diastereomers and other similar compounds, it exhibits higher selectivity and potency in certain applications, making it a valuable compound in research and industry.
Properties
CAS No. |
118013-48-2 |
---|---|
Molecular Formula |
C7H16ClN |
Molecular Weight |
149.7 |
Purity |
95 |
Origin of Product |
United States |
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